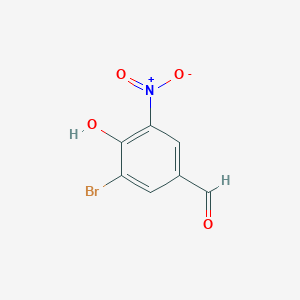

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGJRIICMHIJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363477 | |

| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-49-8 | |

| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3 Bromo 4 Hydroxy 5 Nitrobenzaldehyde

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde relies on multi-step processes originating from readily available substituted aromatic compounds. These pathways involve a carefully orchestrated sequence of electrophilic aromatic substitution reactions, where the regiochemical outcome is governed by the directing effects of the substituents on the benzene (B151609) ring.

Multi-Step Synthesis from Substituted Benzaldehydes or Phenols

A common and practical approach to synthesizing this compound begins with simpler, substituted benzaldehydes or phenols. The synthesis is typically a two-step electrophilic aromatic substitution process starting from 4-hydroxybenzaldehyde (B117250). The first step is the bromination of 4-hydroxybenzaldehyde to form 3-bromo-4-hydroxybenzaldehyde (B1265673). This intermediate is then subjected to nitration to yield the final product.

The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. In the initial bromination of 4-hydroxybenzaldehyde, the powerful directing effect of the hydroxyl group guides the bromine atom to the position ortho to it (C3), leading to the formation of 3-bromo-4-hydroxybenzaldehyde. In the subsequent nitration step, the incoming nitro group is directed by the existing substituents. The hydroxyl group directs ortho and para, the bromo group also directs ortho and para, and the aldehyde group directs meta. The position C5 is ortho to the hydroxyl group and meta to the aldehyde group, making it the most favorable site for nitration.

An analogous pathway can be envisioned starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a common derivative of benzaldehyde (B42025). acs.orgyoutube.com The synthesis would involve bromination followed by nitration, with the methoxy (B1213986) group also influencing the regioselectivity of the reactions.

Regioselective Bromination Strategies

Achieving high regioselectivity in the bromination step is crucial for an efficient synthesis. Various methods have been developed to control the introduction of the bromine atom onto the aromatic ring.

One established method involves the direct bromination of 4-hydroxybenzaldehyde using molecular bromine (Br₂) in a solvent like chloroform (B151607) at low temperatures (0°C). prepchem.com However, this method can lead to the formation of by-products, such as 3,5-dibromo-4-hydroxybenzaldehyde, which reduces the yield of the desired monobrominated product. guidechem.com

To improve selectivity and yield, alternative bromination systems have been investigated. One effective strategy employs the in-situ generation of bromine from potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid. nvcc.edugaacademy.orgweebly.com This approach avoids the direct handling of hazardous elemental bromine.

A significant process improvement involves the use of bromine in conjunction with hydrogen peroxide (H₂O₂). A patented method describes the reaction of 4-hydroxybenzaldehyde with a solution of bromine in a chlorohydrocarbon solvent, followed by the addition of hydrogen peroxide and sulfuric acid at 0°C. google.com The hydrogen peroxide serves to oxidize the hydrogen bromide byproduct back to bromine, allowing for a more efficient use of the brominating agent and leading to higher yields of 3-bromo-4-hydroxybenzaldehyde, reportedly between 86-88%. google.com

| Precursor | Brominating Agent(s) | Solvent | Conditions | Yield | Reference |

| 4-hydroxybenzaldehyde | Br₂ | Chloroform | 0°C | 65-75% | google.com |

| Vanillin | KBrO₃, HBr | Glacial Acetic Acid | Room Temperature, 45 min | Not specified | nvcc.eduweebly.com |

| 4-hydroxybenzaldehyde | Br₂, H₂O₂ | Dichloroethane, aq. H₂SO₄ | 0°C, 2 h | 86-88% | google.com |

Directed Nitration and Hydroxyl Introduction Methodologies

The introduction of the nitro group at the C5 position is the final key step in the synthesis from 3-bromo-4-hydroxybenzaldehyde. This transformation is a classic example of directed electrophilic aromatic substitution. The regiochemistry is controlled by the combined directing effects of the substituents already present on the benzene ring:

Hydroxyl (-OH) group at C4: A powerful activating ortho-, para-director.

Bromo (-Br) group at C3: A deactivating ortho-, para-director.

Aldehyde (-CHO) group at C1: A deactivating meta-director.

The hydroxyl group's strong activating and directing influence is paramount. It strongly favors substitution at the positions ortho to it (C3 and C5). Since the C3 position is already occupied by a bromine atom, the nitration occurs selectively at the C5 position. The aldehyde group, being a meta-director, also directs the incoming electrophile to the C3 and C5 positions, thus reinforcing the regiochemical outcome dictated by the hydroxyl group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

In most synthetic routes, the hydroxyl group is present from the start (e.g., using 4-hydroxybenzaldehyde as a precursor). Methods for introducing a hydroxyl group onto a pre-functionalized benzene ring, such as through the Dakin or Baeyer-Villiger oxidations of corresponding phenols, are known but are less direct for this particular synthesis. researchgate.net

Interconversion from Related Benzene Derivatives

This compound can also be synthesized through the chemical modification of other benzene derivatives, such as the corresponding benzoic acids or benzyl (B1604629) alcohols. These interconversions typically involve oxidation or reduction reactions of the functional group at the C1 position. ncert.nic.in

From Benzyl Alcohols: The synthesis can proceed from 3-bromo-4-hydroxy-5-nitrobenzyl alcohol. The conversion of the benzyl alcohol functionality to an aldehyde is a standard oxidation reaction. A variety of oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or milder, more selective modern reagents. For instance, the oxidation of 3-bromo-5-nitrobenzyl alcohol to 3-bromo-5-nitrobenzaldehyde (B1283693) has been reported using a 2Au/1CuO-ZnO catalyst system with oxygen in a water medium, achieving an 88% yield. chemicalbook.com A similar strategy could be applied to the 3-bromo-4-hydroxy-5-nitrobenzyl alcohol precursor.

From Benzoic Acids: The synthesis from 3-bromo-4-hydroxy-5-nitrobenzoic acid would require the reduction of the carboxylic acid group to an aldehyde. This is a more challenging transformation as carboxylic acids are typically reduced all the way to the corresponding primary alcohol. However, several methods exist to achieve this partial reduction. One common approach involves first converting the benzoic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H). ncert.nic.in

Novel Synthetic Routes and Catalyst Systems

Research into more efficient, selective, and environmentally benign synthetic methods has led to the exploration of advanced catalyst systems. While specific applications for the direct synthesis of this compound are not yet widely reported, related research on substituted benzaldehydes highlights promising catalytic approaches.

Catalytic Approaches

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable active sites, making them attractive for heterogeneous catalysis. rsc.org They can be engineered to possess Lewis or Brønsted acid sites that can catalyze various organic transformations. For example, lanthanide oxalate (B1200264) MOFs have demonstrated catalytic activity in the heterogeneous acetalization of benzaldehyde, a reaction that involves the aldehyde functional group. acs.org MOFs have also been used to catalyze the conversion of benzaldehyde dimethylacetal to benzaldehyde. researchgate.net These examples suggest the potential for developing MOF-based catalysts for reactions in the synthetic pathway of this compound, potentially leading to improved reaction rates, easier product separation, and catalyst recyclability.

Heterogeneous Catalysis: Beyond MOFs, other heterogeneous catalysts are being explored. Zirconium and hafnium-based polyhedral oligosilsesquioxane complexes have been shown to act as robust homogeneous catalysts for the reductive etherification of various substituted benzaldehydes, including 4-hydroxybenzaldehyde and vanillin, using isopropanol (B130326) as a green solvent and reagent. osti.gov While this specific reaction produces ethers rather than the target aldehyde, it demonstrates the successful application of advanced catalysts in transforming functionalized benzaldehydes under environmentally friendly conditions. Such catalytic systems could potentially be adapted for other key steps in the synthesis, such as selective oxidations or reductions.

Modern Reagents and Reaction Conditions for Enhanced Efficiency

The synthesis of this compound typically involves a two-step electrophilic substitution sequence on a 4-hydroxybenzaldehyde precursor: bromination and nitration. Modern synthetic approaches have focused on improving efficiency, yield, and selectivity by employing advanced reagents and carefully controlled reaction conditions.

A key challenge in the initial bromination of 4-hydroxybenzaldehyde is preventing the formation of the di-substituted byproduct, 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com Traditional methods using molecular bromine often result in yields of 70-80% for the desired mono-bromo product, with 5-10% of the dibromo byproduct being formed. guidechem.com To enhance the efficiency and selectivity of this step, one modern approach involves the protection of the aldehyde group. By first converting 4-hydroxybenzaldehyde into a p-hydroxybenzyl acetal (B89532), the subsequent bromination reaction yields almost exclusively the mono-bromo product. guidechem.com This strategy ensures a uniform reaction system and high product selectivity, with the monobromoaldehyde yield reaching 98% or more. guidechem.com The acetal can then be easily hydrolyzed to reveal the aldehyde, providing a high-purity product. guidechem.com

For the subsequent nitration step, the choice of nitrating agent and conditions is critical. While classic methods often use a mixture of nitric acid and sulfuric acid, modern approaches may utilize milder or more selective nitrating agents to minimize side reactions, such as oxidation of the aldehyde group. The synthesis of a related compound, 3-bromo-5-nitrobenzaldehyde, is achieved using N-bromosuccinimide in concentrated sulfuric acid, followed by heating, resulting in an 82% yield. chemicalbook.com This indicates that N-substituted succinimides can be effective reagents in the synthesis of halogenated nitroaromatics.

The table below summarizes various reaction conditions and their impact on efficiency for the synthesis of key intermediates.

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

| p-Hydroxybenzaldehyde | Bromine | Methyl Chloride | - | 3-Bromo-4-hydroxybenzaldehyde | 70-80% | guidechem.com |

| p-Hydroxybenzyl acetal | Bromine | Not specified | Protection-bromination-deprotection | 3-Bromo-4-hydroxybenzaldehyde | >98% | guidechem.com |

| 4-Hydroxybenzaldehyde | Bromine, Hydrogen Peroxide | Dichloroethane, Water | 0°C | 3-Bromo-4-hydroxybenzaldehyde | 86-88% | google.com |

| m-Nitrobenzaldehyde | N-Bromosuccinimide, H₂SO₄ | - | 65°C, 1 hour | 3-Bromo-5-nitrobenzaldehyde | 82% | chemicalbook.com |

Green Chemistry Principles in the Synthesis of Halogenated Nitrobenzaldehydes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated nitrobenzaldehydes, this involves employing less hazardous reagents, using catalytic methods, minimizing waste, and using environmentally benign solvents. acs.orgresearchgate.net

One of the primary targets for green innovation is the oxidation step. Traditional industrial methods for producing aromatic aldehydes often rely on stoichiometric chemical oxidants like potassium permanganate (B83412) or nitric acid, which can lead to significant environmental pollution and equipment corrosion. researchgate.net A greener alternative is the use of clean oxidants like molecular oxygen or air, often in conjunction with a catalyst. researchgate.netmisericordia.edu For instance, a novel green synthesis for p-nitrobenzaldehyde has been developed using dioxygen oxidation of p-nitrotoluene catalyzed by metalloporphyrins under mild conditions. researchgate.net This biomimetic approach replaces polluting chemical oxidants and corrosive acidic media with oxygen and an alkaline medium. researchgate.net Similarly, the oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde (B1664092) has been achieved with 93% yield using a catalytic amount of a water-soluble TEMPO derivative (TEMPO-COOH) and sodium hypochlorite (B82951) (NaClO) as the oxidant. pku.edu.cn

Applying these principles to the synthesis of this compound would involve:

Catalytic Oxidation: Instead of using strong, stoichiometric oxidants to form the aldehyde from a corresponding methyl group, catalytic systems using air or O₂ could be explored.

Safer Solvents: Replacing chlorinated solvents like chloroform or dichloroethane, which are often used in bromination reactions, with greener alternatives or moving towards solvent-free reaction conditions. guidechem.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. The use of catalysts is inherently more atom-economical than stoichiometric reagents.

While specific green routes for this compound are not extensively documented, the strategies developed for structurally similar compounds provide a clear roadmap for future development in this area. researchgate.netpku.edu.cn

Mechanistic Studies of Key Synthetic Transformations

Reaction Mechanism Elucidation for Halogenation and Nitration Steps

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The regioselectivity of both the bromination and nitration steps is determined by the directing effects of the substituents on the benzene ring.

Bromination: The starting material, 4-hydroxybenzaldehyde, has two substituents: a hydroxyl (-OH) group and an aldehyde (-CHO) group, which are para to each other.

The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. learncbse.in

The aldehyde group is a deactivating group and is meta-directing because it withdraws electron density from the ring. chemicalforums.com

In an electrophilic attack, the strongly activating -OH group's directing effect dominates. chemicalforums.com Since the para position is already occupied by the -CHO group, the incoming electrophile (Br⁺) is directed to the positions ortho to the hydroxyl group (C3 and C5). The mechanism involves the generation of a bromine cation (or a polarized bromine molecule) by a Lewis acid catalyst, which then attacks the electron-rich benzene ring. libretexts.org This rate-determining step forms a positively charged carbocation intermediate, known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.orgmsu.edu In a subsequent fast step, a proton is removed from the arenium ion to restore the aromaticity of the ring, yielding 3-bromo-4-hydroxybenzaldehyde. msu.edu

Nitration: In the second step, 3-bromo-4-hydroxybenzaldehyde is nitrated. The ring now has three substituents: -OH (activating, ortho, para-directing), -CHO (deactivating, meta-directing), and -Br (deactivating, ortho, para-directing). Again, the powerful activating effect of the -OH group is the primary determinant of the substitution position. The positions ortho to the -OH group are C3 and C5. Position C3 is already occupied by bromine. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the C5 position. The mechanism is analogous to bromination, involving the attack of the nitronium ion on the aromatic ring to form a resonance-stabilized arenium ion, followed by the loss of a proton to yield the final product, this compound.

Investigation of Side Reaction Formation and Control

Control over side reactions is crucial for achieving high purity and yield. In the synthesis of this compound, the primary side reactions occur during the bromination step.

The most common side reaction is the formation of the di-substituted product, 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com This occurs because the initial product, 3-bromo-4-hydroxybenzaldehyde, is still activated by the hydroxyl group and can undergo a second electrophilic substitution. The presence of this byproduct complicates purification and reduces the yield of the desired mono-bromo intermediate. guidechem.com

Several strategies have been developed to control this side reaction:

Stoichiometric Control: Carefully controlling the molar ratio of bromine to 4-hydroxybenzaldehyde can limit over-bromination, but this often leads to incomplete conversion of the starting material.

Protecting Groups: A highly effective modern method is to protect the aldehyde functionality, for instance, as an acetal. guidechem.com The acetal group alters the electronic properties of the ring less significantly than the aldehyde but sterically hinders one of the ortho positions. This strategy has been shown to virtually eliminate the formation of the dibromo byproduct, leading to high selectivity for the monobrominated product. guidechem.com

Reaction Conditions: Conducting the reaction at low temperatures can also help improve selectivity by reducing the rate of the second bromination reaction more than the first.

During the nitration step, potential side reactions include oxidation of the sensitive aldehyde group by the strong nitric acid, especially under harsh conditions. Using milder nitrating agents or carefully controlling the reaction temperature and time can mitigate this risk. Furthermore, the formation of other nitrated isomers is a possibility, although the strong directing effect of the hydroxyl group makes the 5-nitro isomer the overwhelmingly major product.

Process Chemistry Aspects for Research Scale Production

Translating a synthetic route from a small-scale experiment to reliable research-scale production (gram to kilogram scale) requires consideration of practical process chemistry aspects such as purification, solvent handling, and operational simplicity.

For the synthesis of this compound, a typical research-scale process would involve the sequential bromination and nitration of 4-hydroxybenzaldehyde.

Workup and Purification:

Isolation: The intermediate and final products are solids with limited solubility in water. guidechem.com Therefore, a common method for isolation after the reaction is complete is to pour the reaction mixture into ice water, which causes the product to precipitate. chemicalbook.com The solid can then be collected by filtration.

Purification: Recrystallization is the most common method for purifying the crude product. For 3-bromo-4-hydroxybenzaldehyde, recrystallization from hot water or aqueous alcohol is effective. guidechem.com The final product, this compound, can be purified by recrystallization from solvents like benzene-ligroin or aqueous alcohol. rsc.org

Solvent Management:

Solvent Choice: Chlorinated hydrocarbons like chloroform (CHCl₃) or dichloroethane are frequently used as solvents for the bromination step due to their ability to dissolve bromine and the starting material. guidechem.comgoogle.com

Process Simplification:

One-Pot Procedures: While the synthesis is typically a two-step process, exploring one-pot methodologies where both bromination and nitration occur in the same reactor without isolation of the intermediate could significantly simplify the process, reduce waste, and save time. Such one-pot reduction/cross-coupling procedures have been developed for other substituted benzaldehydes. acs.orgrug.nl

Filtration and Drying: The final product, after filtration, is typically washed with cold water to remove any residual acids or salts and then dried under vacuum or at a moderately elevated temperature (e.g., 60°C) until a constant weight is achieved. google.com

By optimizing these process parameters, the synthesis of this compound can be performed efficiently and reliably on a research scale.

Chemical Reactivity and Functional Group Interconversions of 3 Bromo 4 Hydroxy 5 Nitrobenzaldehyde

Reactivity at the Aldehyde Moiety (–CHO)

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, oxidation-reduction, and condensation reactions. The presence of the electron-wthdrawing nitro and bromo substituents on the ring makes the carbonyl carbon of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde particularly electrophilic and thus highly susceptible to nucleophilic attack. learncbse.in

Nucleophilic Addition Reactions leading to Alcohols or Nitriles

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org Aromatic aldehydes, in general, are slightly less reactive than their aliphatic counterparts due to the resonance effect of the benzene (B151609) ring. libretexts.orgpressbooks.pub However, the strong electron-wthdrawing nature of the nitro group in this compound is expected to counteract this effect, making the carbonyl carbon more susceptible to nucleophilic attack. learncbse.in

One important nucleophilic addition reaction is the formation of cyanohydrins. ncert.nic.in In this reaction, the cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN), attacks the carbonyl carbon. ncert.nic.inbyjus.com This is followed by protonation of the resulting alkoxide to yield a cyanohydrin. ncert.nic.in Cyanohydrins are valuable synthetic intermediates. ncert.nic.in

Another significant class of nucleophilic addition involves the use of organometallic reagents, such as Grignard reagents (RMgX). The addition of a Grignard reagent to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. rsc.org

| Reaction Type | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Cyanohydrin Formation | CN⁻ (from HCN or NaCN/KCN) | Cyanohydrin | Basic catalysis |

| Grignard Reaction | R-MgX (Grignard Reagent) | Secondary Alcohol | Anhydrous ether solvent, followed by acidic workup |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. britannica.com

Oxidation: A variety of oxidizing agents can be employed for the conversion of aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.orgresearchgate.netnih.gov These include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). ncert.nic.in Hydrogen peroxide in a basic medium has also been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net Given the presence of the electron-donating hydroxyl group, such conditions could be applicable. More recent methods also utilize molecular oxygen in the presence of a catalyst. acs.org

Reduction: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. britannica.comopenochem.org Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comopenochem.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is also a widely used method for this reduction. britannica.com

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇ | 3-Bromo-4-hydroxy-5-nitrobenzoic acid |

| H₂O₂/base | ||

| Ag₂O | ||

| Reduction | NaBH₄ or LiAlH₄ | (3-Bromo-4-hydroxy-5-nitrophenyl)methanol |

| H₂/Pd, Pt, or Ni |

Condensation Reactions (e.g., Schiff Base Formation with Hydrazines, Amines)

Aldehydes readily undergo condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines, commonly known as Schiff bases. byjus.comnih.gov These reactions are typically catalyzed by a small amount of acid. ncert.nic.in The reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a structurally similar compound, with various haloanilines to form Schiff bases has been reported, indicating that this compound is also expected to be reactive towards amines. jocpr.comjocpr.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. semanticscholar.org

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Haloanilines | Absolute alcohol, catalytic acetic acid, reflux | Substituted imine (Schiff base) |

| Hydrazine | Acid or base catalysis | Hydrazone |

| Hydroxylamine (B1172632) | Mildly acidic conditions | Oxime |

*Data based on the reactivity of the analogous compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. jocpr.com

Transformations Involving the Hydroxyl Group (–OH)

The phenolic hydroxyl group in this compound is acidic and can participate in a range of reactions, including esterification and etherification. ncert.nic.in It is also a key site for the introduction of protecting groups during multi-step syntheses. oup.com

Esterification and Etherification Reactions

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or acid anhydrides. ncert.nic.ingoogle.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), which deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. The direct esterification of phenols with carboxylic acids can be challenging but can be achieved under acidic catalysis. google.com

Etherification: The formation of ethers from phenols, known as the Williamson ether synthesis, typically involves the reaction of the corresponding phenoxide ion with an alkyl halide. google.com The phenoxide is generated by treating the phenol with a strong base like sodium hydroxide or sodium hydride. Other methods for the etherification of phenols have also been developed, including palladium-catalyzed reactions. frontiersin.org

Protection and Deprotection Strategies for Phenolic Hydroxyls

In complex organic syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from reacting under conditions intended to modify other parts of the molecule. oup.comcem.com A good protecting group should be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively. uchicago.edu

Common protecting groups for phenols include ethers and esters. scirp.orgwikipedia.org

Ethers: Methyl ethers, benzyl (B1604629) ethers (Bn), and silyl (B83357) ethers (e.g., trimethylsilyl, TMS; tert-butyldimethylsilyl, TBDMS) are frequently used. highfine.com Benzyl ethers are particularly useful as they can be removed by catalytic hydrogenation, a mild method. Methoxymethyl (MOM) ethers are another option, typically removed under acidic conditions. organic-chemistry.org

Esters: Acetate and benzoate (B1203000) esters can also serve as protecting groups. They are generally stable under acidic conditions but can be cleaved by base-catalyzed hydrolysis.

The choice of protecting group for this compound would depend on the planned subsequent reactions. For instance, if a reduction of the nitro group is intended, a protecting group that is stable under those conditions would be necessary.

Deprotection: The removal of these protecting groups is a crucial final step. cem.com The conditions for deprotection vary depending on the specific group used. For example, silyl ethers are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). uchicago.edu The cleavage of phenolic ethers can be achieved with strong acids like HBr or BBr₃, or through other specific reagents. organic-chemistry.org

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Methyl ether | Me | Dimethyl sulfate, Methyl iodide | BBr₃, HBr |

| Benzyl ether | Bn | Benzyl bromide, Benzyl chloride | H₂/Pd, Na/NH₃ |

| Methoxymethyl ether | MOM | MOM-Cl | Acid (e.g., HCl) |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl | F⁻ (e.g., TBAF), acid |

| Acetate ester | Ac | Acetic anhydride, Acetyl chloride | Base (e.g., NaOH, K₂CO₃)/MeOH |

Hydrogen Bonding Dynamics and Their Impact on Reactivity

The spatial arrangement of the hydroxyl (–OH) and nitro (–NO₂) groups on the aromatic ring of this compound is of critical importance to its chemical and physical properties. Positioned ortho to each other, these groups can participate in a strong intramolecular hydrogen bond. This internal hydrogen bond forms between the hydrogen atom of the hydroxyl group and an oxygen atom of the nitro group, creating a stable six-membered ring-like structure.

This intramolecular hydrogen bonding has several significant consequences for the molecule's reactivity:

Decreased Acidity of the Hydroxyl Group: The involvement of the hydroxyl hydrogen in the intramolecular bond makes it less available for donation, thereby reducing the phenolic acidity compared to a similar compound where such bonding is not possible (e.g., a para-hydroxy isomer).

Influence on Aldehyde Reactivity: The planarity and rigidity imposed by the hydrogen bond can influence the steric and electronic environment of the adjacent aldehyde (–CHO) group, potentially modulating its susceptibility to nucleophilic attack.

Solubility Characteristics: The formation of an internal hydrogen bond can decrease the molecule's ability to form intermolecular hydrogen bonds with solvent molecules, which may lead to lower solubility in polar protic solvents like water compared to isomers that favor intermolecular bonding.

In contrast to intramolecular bonding, intermolecular hydrogen bonding would involve the hydroxyl group of one molecule interacting with the nitro or aldehyde group of a neighboring molecule. While possible, the proximity of the ortho-hydroxyl and nitro groups makes the formation of the intramolecular bond highly favorable. This dynamic significantly stabilizes the molecule, influencing its conformational preferences and the energy landscape for various chemical reactions.

Reactivity of the Nitro Group (–NO₂)

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity and serves as a key site for chemical modification.

Catalytic Reduction to Amino Group (–NH₂)

One of the most synthetically useful transformations of the nitro group is its reduction to a primary amine (–NH₂). This conversion of this compound to 3-amino-5-bromo-4-hydroxybenzaldehyde is a pivotal step in the synthesis of more complex molecules, such as dyes, pharmaceuticals, and heterocyclic compounds. The reduction can be achieved through various established methods.

The reaction typically proceeds through nitroso (–NO) and hydroxylamine (–NHOH) intermediates before reaching the final amine. The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions with the other functional groups present on the ring (aldehyde, hydroxyl, and bromo).

| Reagent/Catalyst System | Typical Conditions | Notes |

|---|---|---|

| Tin(II) chloride (SnCl₂) / Hydrochloric acid (HCl) | Acidic medium, often in ethanol (B145695) or water. | A classic and reliable method for selective nitro group reduction in the presence of other reducible groups. |

| Iron (Fe) / Acetic acid (CH₃COOH) or HCl | Heterogeneous reaction in an acidic medium. | An economical and effective method, often used in industrial-scale synthesis. |

| Catalytic Hydrogenation (H₂ gas) | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel catalyst. | A clean method, but conditions must be controlled to prevent reduction of the aldehyde group. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous or aqueous/organic solvent mixture. | A mild reducing agent suitable for sensitive substrates. |

Impact of Nitro Group as an Electron-Withdrawing Substituent on Aromatic Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive effect (–I) and the resonance effect (–R). This strong electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring in this compound.

Deactivation of the Ring: The nitro group, along with the aldehyde group, significantly reduces the electron density of the benzene ring. This makes the ring much less susceptible to electrophilic aromatic substitution (EAS) reactions, as it is "deactivated" towards attack by electrophiles.

Activation for Nucleophilic Aromatic Substitution: Crucially, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). The nitro group is positioned ortho to the carbon atom bearing the bromine atom. This positioning is ideal for stabilizing the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism, through resonance. This activation is a dominant feature of the molecule's reactivity, making the bromine atom a viable leaving group under nucleophilic attack.

Reactions of the Bromine Atom (–Br)

The bromine atom, activated by the adjacent electron-withdrawing groups, is the primary site for reactions that involve the formation of new bonds directly on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The structure of this compound is highly conducive to nucleophilic aromatic substitution (SNAr). The presence of the nitro group ortho and the aldehyde group para to the bromine atom strongly withdraws electron density from the ring, facilitating the attack of nucleophiles at the carbon-bromine bond. The reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the ortho-nitro group and the para-aldehyde group.

Elimination Step: The aromaticity is restored by the elimination of the bromide ion (Br⁻), which acts as the leaving group.

A wide variety of nucleophiles can be used to displace the bromine atom, leading to a diverse range of substituted products.

| Nucleophile | Product Type | Example Reagent |

|---|---|---|

| Alkoxides (RO⁻) | Aryl ethers | Sodium methoxide (B1231860) (NaOCH₃) |

| Thiolates (RS⁻) | Aryl thioethers | Sodium thiophenoxide (NaSPh) |

| Amines (RNH₂, R₂NH) | Aryl amines | Aniline, Piperidine |

| Hydroxide (OH⁻) | Phenols | Sodium hydroxide (NaOH) |

These reactions provide a powerful method for introducing new functional groups onto the aromatic ring, starting from the bromo-substituted precursor.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. As an aryl bromide, this compound is an excellent substrate for these transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the product.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds or attaching alkyl or vinyl groups.

Sonogashira Coupling: This reaction forms a C–C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). It is a highly effective method for synthesizing aryl-substituted alkynes.

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. It is used to form substituted alkenes, where a new carbon-carbon bond is formed at one of the sp² carbons of the alkene.

While specific documented examples for this compound are specialized, the reactivity of similar aryl bromides in these reactions is well-established. The general conditions are summarized below.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine |

| Heck | CH₂=CHR | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures built upon its substituted aromatic core.

Lithium-Halogen Exchange and Grignard Reactions

The presence of a bromine atom on the aromatic ring of this compound suggests the possibility of engaging in lithium-halogen exchange reactions. This powerful transformation is a cornerstone of organometallic chemistry, enabling the formation of highly reactive organolithium species that can subsequently be trapped with various electrophiles. wikipedia.org However, the application of this reaction to the target molecule is fraught with challenges.

Organolithium reagents are not only potent nucleophiles but also strong bases. The acidic phenolic proton of the hydroxyl group would be readily deprotonated by an organolithium reagent, consuming at least one equivalent of the reagent before any lithium-halogen exchange can occur. Furthermore, the highly electrophilic aldehyde carbonyl group is susceptible to nucleophilic attack by the organolithium reagent. This can lead to a complex mixture of products, diminishing the yield of the desired aryllithium intermediate.

To achieve a successful lithium-halogen exchange, a carefully orchestrated reaction strategy would be required. This would likely involve the protection of both the hydroxyl and aldehyde functionalities to prevent unwanted side reactions. For instance, the hydroxyl group could be converted to a less acidic ether, and the aldehyde could be transformed into an acetal (B89532). Following these protection steps, treatment with an organolithium reagent, typically at low temperatures to enhance selectivity, could then effect the desired lithium-bromo exchange. The resulting aryllithium species would serve as a versatile intermediate for the introduction of a wide range of substituents at the former position of the bromine atom.

Similarly, Grignard reactions, which involve the addition of an organomagnesium halide to the aldehyde, would also necessitate the protection of the acidic phenolic proton. masterorganicchemistry.com Without protection, the Grignard reagent would be quenched by the hydroxyl group. Once protected, the aldehyde carbonyl is a prime target for nucleophilic attack by a Grignard reagent, leading to the formation of a secondary alcohol upon workup.

| Reaction Type | Reagent | Potential Challenge | Required Strategy |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | Acidic proton, electrophilic aldehyde | Protection of hydroxyl and aldehyde groups |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Acidic proton | Protection of hydroxyl group |

Aromatic Ring Functionalization and Electronic Effects

The electronic nature of the substituents on this compound profoundly influences its reactivity towards further aromatic functionalization. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and aldehyde groups creates a unique electronic landscape on the aromatic ring.

Directed Ortho-Metalation and Other Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the case of this compound, the hydroxyl group, particularly after conversion to its conjugate base (a phenoxide), can act as a DMG. acs.org

However, the substitution pattern of the molecule presents a challenge for traditional DoM. The positions ortho to the hydroxyl group are already occupied by the bromine and nitro substituents. Therefore, direct ortho-metalation adjacent to the hydroxyl group is not feasible. An alternative strategy could involve the protection of the hydroxyl group with a bulky directing group, which might influence the regioselectivity of metalation at other available positions on the ring, although this would be highly dependent on the specific directing group employed.

Other aromatic functionalization strategies, such as electrophilic aromatic substitution, would be heavily influenced by the existing substituents. The powerful deactivating and meta-directing nature of the nitro and aldehyde groups would likely render the ring less susceptible to electrophilic attack and direct incoming electrophiles to the position meta to them. Conversely, the activating and ortho, para-directing hydroxyl group would favor substitution at its ortho and para positions, which are already substituted. This conflicting directing effect further complicates predictions of reactivity in electrophilic aromatic substitution reactions.

Influence of Substituent Synergies on Reactivity Profiles

The reactivity of this compound is a clear example of the synergistic and antagonistic effects of multiple substituents on an aromatic ring. The hydroxyl group, an activating ortho, para-director, is in direct opposition to the nitro and aldehyde groups, which are deactivating meta-directors. libretexts.orglumenlearning.com

In nucleophilic aromatic substitution reactions, the presence of the strongly electron-withdrawing nitro group could potentially activate the ring towards attack by a nucleophile, particularly at the positions ortho and para to the nitro group. However, the steric hindrance from the adjacent bromine and hydroxyl groups might impede such a reaction.

The aldehyde group itself is a key reactive center. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. The electronic environment created by the other substituents will modulate the reactivity of this aldehyde. The electron-withdrawing nitro group will enhance the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles. Conversely, the electron-donating hydroxyl group will slightly decrease its electrophilicity.

| Substituent | Electronic Effect | Directing Effect (Electrophilic Substitution) | Influence on Reactivity |

| -OH | Activating (Resonance), Deactivating (Inductive) | Ortho, Para | Increases electron density, but less than an alkyl group. |

| -NO2 | Deactivating (Resonance and Inductive) | Meta | Strongly decreases electron density. |

| -CHO | Deactivating (Resonance and Inductive) | Meta | Decreases electron density. |

| -Br | Deactivating (Inductive), Activating (Resonance) | Ortho, Para | Overall deactivating due to strong inductive effect. |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for assigning the structure of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. The substitution pattern on the benzene (B151609) ring—featuring an aldehyde (-CHO), a hydroxyl (-OH), a nitro (-NO₂), and a bromine (-Br) group—results in a distinct and predictable set of signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the hydroxyl proton, and two aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is often a broad singlet and can appear over a wide range, from 5 to 12 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde group would likely shift this signal further downfield.

Aromatic Protons: The two protons on the aromatic ring (at C2 and C6) are in different chemical environments and are expected to appear as distinct signals. Due to the electronic effects of the surrounding substituents, these protons will likely resonate in the 7.0-8.5 ppm range. They may appear as doublets due to meta-coupling, though the coupling constant would be small (typically 2-3 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Aldehyde Carbonyl Carbon (-CHO): This carbon is significantly deshielded and is expected to have a chemical shift in the range of 185-195 ppm.

Aromatic Carbons: The six carbons of the benzene ring will exhibit distinct signals. The carbon bearing the hydroxyl group (C4) will be shifted upfield due to its electron-donating effect, while carbons attached to the electron-withdrawing nitro (C5), bromo (C3), and aldehyde (C1) groups will be shifted downfield.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet |

| Ar-H (C2-H) | 7.5 - 8.5 | Doublet (d) |

| Ar-H (C6-H) | 7.0 - 8.0 | Doublet (d) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-OH (C4) | 150 - 160 |

| C-NO₂ (C5) | 135 - 145 |

| C-Br (C3) | 110 - 120 |

| C-CHO (C1) | 125 - 135 |

| C-H (C2) | 120 - 130 |

| C-H (C6) | 115 - 125 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

While 1D NMR provides primary structural information, 2D NMR techniques are essential for confirming atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the two aromatic protons (H2 and H6), confirming their meta-relationship, although the correlation may be weak due to the small coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (C2-H2 and C6-H6) and the aldehyde proton to the aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this planar molecule, NOESY could show correlations between the aldehyde proton and the adjacent aromatic proton at C2, and between the hydroxyl proton and the aromatic proton at C6, providing further confirmation of the substituent arrangement.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. For this compound, ssNMR could be used to study polymorphism—the ability of the compound to exist in different crystal structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions (like hydrogen bonding) within the crystal lattice. This technique provides insights into crystal packing and can distinguish between different solid forms that may have different physical properties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups and studying bonding, especially hydrogen bonding.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

O-H Stretch: The hydroxyl group gives rise to a stretching vibration, typically in the 3200-3600 cm⁻¹ region. The exact position and shape of this band are highly sensitive to hydrogen bonding.

C-H (Aromatic) Stretch: These vibrations occur just above 3000 cm⁻¹.

C-H (Aldehyde) Stretch: The aldehyde C-H stretch typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O (Aldehyde) Stretch: A strong, sharp absorption band for the carbonyl stretch is expected in the region of 1680-1700 cm⁻¹. Its frequency can be influenced by conjugation with the aromatic ring and hydrogen bonding.

N-O (Nitro) Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (strong) around 1500-1550 cm⁻¹ and a symmetric stretch (medium) around 1340-1380 cm⁻¹.

C=C (Aromatic) Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-Br Stretch: The carbon-bromine stretching vibration appears in the far-infrared region, typically between 500 and 600 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 (Strong) |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 (Weak) |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 (Strong) |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 (Medium) |

| Aromatic Ring | C=C Stretches | 1450 - 1600 |

The presence of both a hydroxyl group (a hydrogen bond donor) and aldehyde and nitro groups (hydrogen bond acceptors) allows for complex hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is likely to form between the hydroxyl group at C4 and the adjacent aldehyde group at C1. This interaction would cause a significant broadening and a red-shift (shift to lower frequency) of the O-H stretching band in the IR spectrum. It could also cause a slight lowering of the C=O stretching frequency. Studies on similar substituted benzaldehydes have shown that such interactions are common and influence the molecule's conformation. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the nitro or aldehyde group of a neighboring molecule. This type of bonding leads to the formation of dimers or larger aggregates. nih.gov Evidence for strong intermolecular hydrogen bonding is a very broad and low-frequency O-H stretching band, often centered around 3200-3400 cm⁻¹. The presence and strength of these interactions are critical in determining the crystal packing and physical properties of the compound.

Conformational Analysis via Vibrational Signatures

For benzaldehyde (B42025) and its derivatives, the aldehydic C-H stretching vibrations, typically observed in the 2700-2850 cm⁻¹ region, and the C=O stretching vibration, found near 1700 cm⁻¹, are particularly informative. ias.ac.in Isotopic substitution studies on benzaldehyde have demonstrated that changes in these vibrational frequencies can be correlated with specific conformational states. inference.org.uk For instance, the coupling between the aldehydic C-H and other vibrational modes can be influenced by the orientation of the aldehyde group relative to the benzene ring. While specific experimental data for this compound is not extensively detailed in the available literature, theoretical calculations and comparisons with structurally similar molecules, such as other substituted benzaldehydes and nitrophenols, can provide valuable predictions of its vibrational signatures. iu.edu.sanih.gov The presence of bulky and electronically active substituents like bromine, a nitro group, and a hydroxyl group is expected to create a complex vibrational spectrum, with distinct signatures corresponding to different stable conformers.

Table 1: Key Vibrational Frequencies for Conformational Analysis of Substituted Benzaldehydes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Conformational Analysis |

| Aldehydic C-H Stretch | 2700 - 2850 | Sensitive to the electronic environment and coupling with other modes, which varies with conformation. |

| Carbonyl (C=O) Stretch | 1680 - 1715 | Frequency can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding, both of which are conformation-dependent. |

| Aromatic C-H Stretch | 3000 - 3100 | Can provide information about the substitution pattern and electronic distribution in the benzene ring. |

| C-H Bending | 650 - 1000 | In-plane and out-of-plane bending modes are sensitive to the overall molecular symmetry and conformation. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₄BrNO₄), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The molecular weight of this compound is approximately 246.015 g/mol . nbinno.comnih.govchemspider.comnist.gov The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of polar nitroaromatic compounds. nih.gov Depending on the polarity of the ionization, either a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ can be observed.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a roadmap to the molecule's structure. For halogenated nitroaromatics, fragmentation pathways often involve the loss of radicals such as •NO₂, •NO, and •OH, or neutral molecules like HNO₂. researchgate.netacs.org The presence of the bromine atom can also lead to characteristic fragmentation patterns, including the loss of •Br or HBr. researchgate.net

The fragmentation of nitroaromatic compounds is influenced by the position of the substituents on the benzene ring. nih.gov For this compound, potential fragmentation pathways could include:

Loss of the nitro group (NO₂)

Loss of carbon monoxide (CO) from the aldehyde group

Cleavage of the C-Br bond

Complex rearrangements involving the hydroxyl group

Analysis of these fragmentation patterns, often aided by comparison with the mass spectra of related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), allows for the confident structural elucidation of the parent molecule and its derivatives. researchgate.net

X-ray Crystallography

These studies reveal that the benzene ring is generally planar, with the substituents causing minor distortions. The nitro group is often slightly twisted out of the plane of the aromatic ring. researchgate.net The conformation of the aldehyde group relative to the ring and the other substituents can be precisely determined, providing experimental validation for the conformational preferences suggested by spectroscopic methods.

Table 2: Representative Crystallographic Data for Related Nitrophenol Compounds

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| o-Nitrophenol | Monoclinic | P2₁/a | Intramolecular hydrogen bonding between the hydroxyl and nitro groups. | iucr.org |

| 4-Hydroxy-3-nitrobenzaldehyde | Monoclinic | P2₁/c | Intramolecular hydrogen bonding to the nitro group and intermolecular hydrogen bonding to the aldehyde group. | researchgate.net |

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups can act as acceptors. This can lead to the formation of extensive hydrogen-bonding networks, connecting molecules into chains, sheets, or three-dimensional arrays. researchgate.netresearchgate.net Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

Halogen Bonds: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (such as an oxygen or nitrogen) on an adjacent molecule. This type of interaction is increasingly recognized as an important force in directing crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The overlapping of the π-systems contributes to the stability of the crystal lattice. iucr.org

The interplay of these various intermolecular forces dictates the final crystal structure, influencing properties such as melting point, solubility, and solid-state reactivity.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. A comprehensive review of the available scientific literature and crystallographic databases reveals a notable lack of specific research focused on the polymorphism and solid-state structural variations of this compound.

To date, detailed research findings identifying and characterizing different polymorphic forms of this specific compound have not been reported. Consequently, there is no available data to construct a comparative analysis of crystallographic parameters such as crystal systems, space groups, unit cell dimensions, or variations in intermolecular interactions for different polymorphs of this compound.

While studies on the crystal structures of related benzaldehyde derivatives exist, providing insight into the general solid-state behavior of this class of compounds, direct extrapolation of these findings to predict the polymorphic behavior of this compound would be speculative. The specific combination and orientation of the bromo, hydroxyl, and nitro functional groups on the benzaldehyde scaffold introduce unique steric and electronic effects that would govern its crystal packing and potential for polymorphism.

Further research, including systematic crystallization studies under various conditions and subsequent analysis using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, would be necessary to investigate the existence of and characterize any polymorphs of this compound. Such studies would be essential to fully understand its solid-state chemistry and to explore how different crystal packings might influence its properties.

Computational and Theoretical Investigations of 3 Bromo 4 Hydroxy 5 Nitrobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the behavior of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde at the atomic and electronic levels. These methods allow for a detailed exploration of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Properties

At present, specific peer-reviewed studies detailing comprehensive DFT calculations for the ground state geometry of this compound are not widely available in the public domain. Such studies would typically involve optimizing the molecule's geometry to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would be expected to reveal:

Planarity of the benzene (B151609) ring.

The specific orientations of the aldehyde, hydroxyl, and nitro groups relative to the ring.

The influence of the bulky bromine atom and the electron-withdrawing nitro group on the aromatic system's geometry.

Potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group, which would significantly influence its conformational stability.

Without specific published data, a representative data table for optimized geometry cannot be constructed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Calculations

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A theoretical study on this compound would likely show:

HOMO: The electron density of the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the hydroxyl-substituted aromatic ring and the bromine atom. This orbital represents the ability to donate electrons.

LUMO: The LUMO's electron density is anticipated to be concentrated on the electron-deficient regions, particularly the nitro group and the carbonyl carbon of the aldehyde group, which are strong electron-withdrawing groups. This orbital indicates the ability to accept electrons.

Energy Gap (ΔE): The presence of strong electron-withdrawing (nitro, aldehyde, bromo) and electron-donating (hydroxyl) groups on the same ring suggests a relatively small HOMO-LUMO energy gap compared to unsubstituted benzene. A smaller gap implies higher reactivity and potential for charge transfer within the molecule.

A definitive data table for HOMO-LUMO energies and the energy gap is contingent on dedicated computational studies for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are proficient at predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. Similarly, unique chemical shifts for each of the seven carbon atoms would be calculated, reflecting their different electronic environments due to the varied substituents.

Vibrational Frequencies (IR/Raman): DFT calculations can simulate the vibrational spectrum, identifying the frequencies corresponding to specific bond stretches, bends, and torsions. Key predicted frequencies would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, the symmetric and asymmetric N-O stretching of the nitro group, and various C-H and C-C vibrations within the aromatic ring.

As with other properties, precise, calculated data tables for these spectroscopic parameters are not currently available in published literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.

For this compound, an MEP surface would be expected to illustrate:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms, particularly the acidic hydroxyl proton and the aldehydic proton.

The MEP surface provides a clear, visual representation of the electronic effects of the various functional groups, guiding the understanding of its intermolecular interactions.

Reaction Mechanism Modeling and Energetics

Computational chemistry can also be employed to model reaction pathways, identify transition states, and calculate the energy barriers associated with chemical transformations.

Transition State Characterization and Activation Energy Calculations for Key Reactions

To date, detailed computational studies modeling the reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation energies, have not been reported in the accessible scientific literature. Such investigations would be valuable for understanding its reactivity in various chemical processes, such as Schiff base formation via the aldehyde group or nucleophilic aromatic substitution reactions. These studies would provide quantitative data on the energy profiles of reaction pathways, revealing the feasibility and kinetics of potential transformations.

Solvent Effects and Reaction Pathway Optimization

Currently, there is no specific research data available that details the influence of different solvents on the reaction pathways of this compound. Computational studies in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction mechanisms in various solvent environments (polar, nonpolar, protic, aprotic). These simulations would aim to identify transition states, calculate activation energies, and determine the thermodynamic and kinetic favorability of different pathways. The optimization of reaction conditions, based on these theoretical insights, remains an unexplored area for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Detailed molecular dynamics (MD) simulations and comprehensive conformational analyses for this compound have not been reported in the existing scientific literature. Such studies are essential for understanding the dynamic behavior of the molecule over time and for exploring its flexibility and structural arrangements.

Exploration of Conformational Landscapes and Tautomerism

A computational exploration of the conformational landscape of this compound would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This would shed light on the preferred spatial arrangements of its functional groups. Furthermore, the potential for tautomerism, particularly involving the hydroxyl and nitro groups, is a key area for theoretical study. Quantum chemical calculations could predict the relative stabilities of different tautomeric forms and the likelihood of their interconversion. However, specific data from such explorations are not currently available.

Dynamics of Intermolecular Interactions in Various Environments

The study of intermolecular interactions is fundamental to understanding how this compound behaves in condensed phases, such as in solution or in a crystal lattice. MD simulations would be the primary tool to investigate the dynamics of hydrogen bonding, halogen bonding, and van der Waals forces between molecules of this compound and with surrounding solvent molecules. Analysis of radial distribution functions and interaction energies from these simulations would provide a molecular-level picture of these interactions. At present, no such dynamic studies have been published for this compound.

Future Directions and Research Challenges for 3 Bromo 4 Hydroxy 5 Nitrobenzaldehyde

Development of Highly Atom-Economical and Sustainable Synthetic Methodologies

A significant challenge in the utilization of polysubstituted aromatics like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is the development of synthetic routes that are both efficient and environmentally benign. Traditional multi-step syntheses involving electrophilic aromatic substitution often rely on harsh reagents, produce significant waste, and may offer poor control over regioselectivity.

Future research must focus on green chemistry principles to overcome these limitations. A key concept is maximizing atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.orgjocpr.com Classical nitration and bromination reactions frequently have low atom economy, generating substantial acidic and inorganic waste. rsc.org For instance, the use of N-bromosuccinimide (NBS) as a brominating agent is common, but it has a reduced atom economy as only one bromine atom from the reagent is incorporated into the product. wordpress.com

Prospective research avenues include:

Catalytic Approaches: Investigating novel catalytic systems for the direct and selective functionalization of precursors like 4-hydroxybenzaldehyde (B117250). This includes the use of solid acid catalysts or recyclable Lewis acids to replace corrosive liquid acids like sulfuric and nitric acid in nitration processes. rsc.org Lanthanide triflates, for example, have shown promise in catalyzing aromatic nitration on a laboratory scale. rsc.org

Biocatalysis: Exploring enzymatic pathways for the regioselective halogenation and nitration of phenolic compounds. Biocatalysis operates under mild conditions (neutral pH, ambient temperature) and can offer unparalleled selectivity, drastically reducing waste and energy consumption.

Flow Chemistry: Implementing continuous flow reactors for nitration and bromination steps. Flow chemistry enhances safety by minimizing the volume of hazardous reagents at any given time, improves heat transfer, and allows for precise control over reaction parameters, often leading to higher yields and purities.

Alternative Oxidants and Reagents: Research into using cleaner oxidants, such as molecular oxygen or hydrogen peroxide, in catalytic cycles for functionalization reactions would represent a major step forward. researchgate.net This moves away from stoichiometric reagents that generate copious waste.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique arrangement of electron-withdrawing (nitro, aldehyde, bromo) and electron-donating (hydroxyl) groups on the benzene (B151609) ring of this compound creates a complex electronic environment. This complexity presents a challenge in predicting and controlling chemical reactions, but also an opportunity to discover novel reactivity.

Future research should systematically explore the chemoselectivity of this molecule—the preferential reaction of a reagent with one of several different functional groups. nih.gov Key research questions include:

Aldehyde Group Transformations: Can the aldehyde be selectively modified through reactions like condensation, oxidation, or C-H functionalization without altering the other sensitive groups? researchgate.netnih.gov Metal-catalyzed hydroacylation, for instance, is a powerful C-H functionalization method that could be explored. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group ortho to the bromine atom should activate the C-Br bond towards nucleophilic attack. A significant research challenge is to investigate the kinetics and scope of displacing the bromide with various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures.

Modulating Reactivity with Catalysis: The use of specific catalysts could invert the "natural" reactivity of the functional groups. For example, theoretical and experimental studies have shown that Brønsted and Lewis acids can completely reverse the chemoselectivity in Diels-Alder reactions of unsaturated aldehydes and ketones. mdpi.com Similar strategies could be developed to direct reagents to a specific site on the this compound framework.

Phenolic Hydroxyl Reactivity: Investigating the selective alkylation or acylation of the hydroxyl group is crucial for using the molecule as a building block. The challenge lies in achieving this without triggering side reactions at the aldehyde or substitution of the halogen.

Integration into Advanced Material Architectures and Device Applications

The functional groups of this compound make it an attractive candidate as a monomer or structural unit for advanced materials. The primary challenge is the controlled assembly of these molecules into well-defined, functional architectures.

Polymer Synthesis: The aldehyde and hydroxyl groups are suitable for creating novel polymers. Research could focus on synthesizing specialty phenolic resins or creating Schiff-base polymers (polyimines) through condensation with diamines. The resulting materials, featuring nitro and bromo functionalities, could possess unique properties such as enhanced thermal stability, flame retardancy, or specific optical/electronic characteristics.

Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde groups can serve as coordination sites for metal ions. This molecule could be employed as a functional organic linker to construct novel MOFs. novomof.com The porous structures of such MOFs could be tailored for applications in gas separation, catalysis, or chemical sensing, where the nitroaromatic moiety could play a key role. novomof.com

Chemical Sensors: Nitroaromatic compounds are a major component of many explosives and are important environmental pollutants. worldscientific.comworldscientific.com This makes their detection a critical area of research. acs.org While this compound itself could be a target analyte, it could also be incorporated as a building block into sensory materials. For example, its electron-deficient aromatic ring makes it a candidate for creating materials that operate on a fluorescence-quenching mechanism for detecting electron-rich analytes. novomof.com Conversely, materials derived from it could be used to detect other nitroaromatics. worldscientific.comacs.org

Interdisciplinary Research Opportunities in Catalysis, Supramolecular Chemistry, and Nano-Chemistry